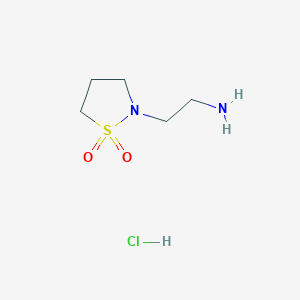2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride
CAS No.: 1190044-24-6
Cat. No.: VC2920513
Molecular Formula: C5H13ClN2O2S
Molecular Weight: 200.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1190044-24-6 |
|---|---|
| Molecular Formula | C5H13ClN2O2S |
| Molecular Weight | 200.69 g/mol |
| IUPAC Name | 2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H12N2O2S.ClH/c6-2-4-7-3-1-5-10(7,8)9;/h1-6H2;1H |
| Standard InChI Key | VIKRWNYREMYEHF-UHFFFAOYSA-N |
| SMILES | C1CN(S(=O)(=O)C1)CCN.Cl |
| Canonical SMILES | C1CN(S(=O)(=O)C1)CCN.Cl |
Introduction
Chemical Structure and Properties
2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride features an isothiazolidine ring with 1,1-dioxide functional groups, connected to an ethylamine moiety, and exists as a hydrochloride salt. The isothiazolidine scaffold is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with the sulfur atom bearing two oxygen atoms (1,1-dioxide). This structural arrangement contributes to the compound's unique physicochemical properties and potential biological activities.
The molecular structure shares similarities with other isothiazolidine derivatives, such as 2-(2-Bromophenyl)isothiazolidine 1,1-dioxide, which has been well-characterized in chemical databases . The key differences lie in the substituent groups attached to the isothiazolidine ring, which significantly influence the compound's reactivity, solubility, and biological activity profiles.
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be estimated for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride:
| Property | Value | Method of Determination |
|---|---|---|
| Physical State | Crystalline solid | Predicted based on similar structures |
| Color | White to off-white | Predicted based on similar salts |
| Solubility | Soluble in water; moderately soluble in alcohols | Predicted based on functional groups |
| Melting Point | Approximately 180-200°C | Estimated from similar compounds |
| Molecular Weight | Approximately 200-220 g/mol | Calculated from molecular formula |
Structural Features
The key structural features of this compound include:
-
The isothiazolidine ring system with 1,1-dioxide functionality
-
The ethylamine side chain providing a basic center
-
The hydrochloride salt formation enhancing water solubility
-
Potential hydrogen bond donors and acceptors for biological interactions
Chemical Reactivity
The reactivity of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is largely determined by its functional groups. The compound likely exhibits both electrophilic and nucleophilic reaction centers, making it versatile for various chemical transformations.
Functional Group Reactivity
The primary amine group in the ethylamine moiety serves as a nucleophilic center capable of participating in various reactions:
-
Acylation reactions forming amide derivatives
-
Alkylation reactions yielding secondary and tertiary amines
-
Reductive amination with aldehydes and ketones
-
Imine formation and subsequent transformations
The isothiazolidine 1,1-dioxide scaffold provides additional reaction sites, potentially allowing for further structural modifications relevant to medicinal chemistry applications.
Analytical Characterization
Comprehensive analytical characterization of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride would typically involve various spectroscopic and chromatographic techniques. Drawing from approaches used for similar compounds, the following analytical methods would be suitable:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would provide valuable structural information. Expected key signals would include:
-
Proton NMR signals for the ethylamine chain (typically 2.5-3.5 ppm)
-
Signals for the isothiazolidine ring protons (typically 3.0-4.5 ppm)
-
Carbon-13 NMR signals confirming the carbon skeleton
Infrared spectroscopy would reveal characteristic absorption bands for:
-
N-H stretching vibrations (3300-3500 cm⁻¹)
-
S=O stretching vibrations (1300-1350 cm⁻¹ and 1120-1160 cm⁻¹)
-
C-N stretching vibrations (1200-1350 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would be essential for confirming the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry would provide the exact mass measurement, serving as a critical tool for structure verification.
Comparative Analysis with Related Compounds
To better understand the positioning of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride within its chemical class, a comparative analysis with structurally related compounds provides valuable insights.
Comparison with 2-(2-Bromophenyl)isothiazolidine 1,1-dioxide
2-(2-Bromophenyl)isothiazolidine 1,1-dioxide shares the isothiazolidine 1,1-dioxide core structure but differs in having a 2-bromophenyl substituent instead of an ethylamine group . This structural difference significantly impacts physicochemical properties:
Comparison with Other Nitrogen-Containing Heterocycles
Compared to other nitrogen-containing heterocycles used in medicinal chemistry, such as pyridine derivatives mentioned in the CB2 agonists research , 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride offers distinct advantages:
-
The isothiazolidine 1,1-dioxide scaffold provides unique electronic properties
-
The flexible ethylamine side chain allows for additional structural modifications
-
The hydrochloride salt formation enhances aqueous solubility for biological testing
-
The compound potentially offers different selectivity profiles for biological targets
Current Research Status and Future Directions
While specific research focusing exclusively on 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride is limited in the available search results, several research directions can be proposed based on trends in medicinal chemistry and drug discovery.
Synthetic Challenges and Opportunities
The development of efficient and scalable synthetic routes for 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride presents both challenges and opportunities. The optimization of reaction conditions, similar to those used for related compounds involving lithium-mediated reductions , could lead to improved yields and purity profiles.
Analytical Methods for Detection and Quantification
Various analytical techniques can be employed for the detection and quantification of 2-(1,1-Dioxo-isothiazolidin-2-yl)-ethylamine hydrochloride in different matrices.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with UV detection would likely be suitable for quantitative analysis, with expected retention times dependent on the specific column and mobile phase conditions used. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) would provide enhanced sensitivity and specificity for complex matrices.
Spectroscopic Methods
Ultraviolet-Visible (UV-Vis) spectroscopy could be employed for quantitative analysis, with absorbance maxima likely in the 220-260 nm range due to the presence of the isothiazolidine ring system and amino group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume